4,6,7-trimethoxy-1H-indole-2-carbohydrazide
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Overview
Description
4,6,7-Trimethoxy-1H-indole-2-carbohydrazide is an organic compound with the molecular formula C({12})H({15})N({3})O({4}) and a molecular weight of 265.27 g/mol . This compound is characterized by the presence of three methoxy groups attached to the indole ring, which is further substituted with a carbohydrazide group at the 2-position. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 4,6,7-trimethoxyindole, which is commercially available or can be synthesized from simpler precursors.
Hydrazide Formation: The indole compound is then reacted with hydrazine hydrate under reflux conditions to form the carbohydrazide derivative. The reaction is usually carried out in a solvent such as ethanol or methanol.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trimethoxy-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidation of the indole ring can lead to the formation of indole-2,3-diones.
Reduction: Reduction of the carbohydrazide group can yield 2-aminoindoles.
Substitution: Substitution of methoxy groups can produce various substituted indoles depending on the nucleophile used.
Scientific Research Applications
4,6,7-Trimethoxy-1H-indole-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mechanism of Action
The mechanism of action of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to changes in cellular functions.
Pathways Involved: It could affect signaling pathways involved in cell growth, apoptosis, or metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6,7-Trimethoxyindole: Lacks the carbohydrazide group but shares the trimethoxy substitution pattern.
1H-Indole-2-carbohydrazide: Similar structure but without the methoxy groups.
Uniqueness
4,6,7-Trimethoxy-1H-indole-2-carbohydrazide is unique due to the combination of methoxy groups and the carbohydrazide moiety, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
4,6,7-trimethoxy-1H-indole-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-17-8-5-9(18-2)11(19-3)10-6(8)4-7(14-10)12(16)15-13/h4-5,14H,13H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWGBQSUHAWLML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=C(N2)C(=O)NN)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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